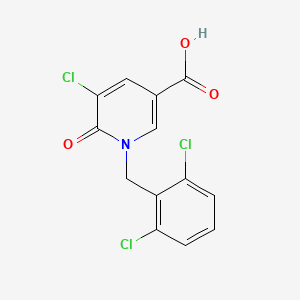

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with a complex structure that includes a pyridine ring, multiple chlorine atoms, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps, starting from readily available precursors. The process often includes chlorination reactions, coupling reactions, and cyclization steps under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Properties :

Biochemical Applications

- Enzyme Inhibition :

- Biomarker Development :

Environmental Science Applications

- Pesticide Development :

- Pollutant Degradation :

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other chlorinated pyridine derivatives and carboxylic acids with comparable structures. Examples include:

- 5-Chloro-1-(2,6-Dichlorobenzyl)-3-Methyl-1H-Pyrazole-4-Carboxylic Acid

- 5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

Uniqueness

What sets 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Actividad Biológica

5-Chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, with the CAS number 339009-06-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₃NO₃ |

| Molecular Weight | 332.57 g/mol |

| Melting Point | 288–289 °C |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have explored the anticancer properties of various derivatives of pyridinecarboxylic acids. In particular, the compound's structure appears to influence its effectiveness against cancer cell lines. For example:

- Cell Lines Tested : A549 (human lung adenocarcinoma) and HSAEC-1 KT (non-cancerous control).

- Methodology : Cells were exposed to a fixed concentration of 100 µM for 24 hours, followed by viability assessment using the MTT assay.

Findings

- Cytotoxicity : The compound exhibited moderate cytotoxicity against A549 cells, with post-treatment viability ranging from 78% to 86%, indicating some level of effectiveness but also significant survival of cancer cells .

- Structure-Activity Relationship : Variants with different substitutions on the phenyl ring demonstrated varying degrees of activity:

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant pathogens.

Study Overview

The antimicrobial activity was assessed against clinically significant strains such as:

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

Results

- Broad-Spectrum Activity : The compound demonstrated broad-spectrum antibacterial action, particularly effective against Gram-positive bacteria like Staphylococcus aureus.

- Mechanism of Action : The bactericidal action is believed to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating resistant infections and cancer:

- Case Study on Anticancer Efficacy : A study involving various pyridine derivatives found that modifications significantly enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

- Case Study on Antimicrobial Resistance : Another investigation focused on the compound's ability to combat biofilm-producing strains of bacteria, demonstrating its potential as an alternative treatment option in settings where traditional antibiotics fail .

Propiedades

IUPAC Name |

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO3/c14-9-2-1-3-10(15)8(9)6-17-5-7(13(19)20)4-11(16)12(17)18/h1-5H,6H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEJZAMNHQPBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.